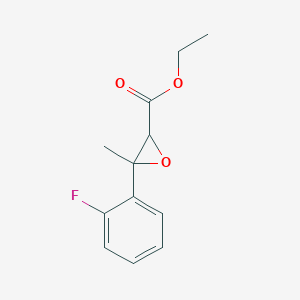

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

Description

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a fluorophenyl group, a methyloxirane ring, and an ethyl ester group

Properties

CAS No. |

62351-38-6 |

|---|---|

Molecular Formula |

C12H13FO3 |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H13FO3/c1-3-15-11(14)10-12(2,16-10)8-6-4-5-7-9(8)13/h4-7,10H,3H2,1-2H3 |

InChI Key |

NRRBJOVIYKOYOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through a cyclopropanation mechanism, forming the oxirane ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of high-throughput screening methods can optimize the catalyst and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the oxirane ring to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.

Reduction: Formation of 3-(2-fluorophenyl)-3-methyl-1,2-propanediol.

Substitution: Formation of 2-aminophenyl or 2-thiophenyl derivatives.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter protein function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate

- Ethyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate

- Ethyl 3-(2-iodophenyl)-3-methyloxirane-2-carboxylate

Uniqueness

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H11F O3

- Molar Mass : Approximately 220.20 g/mol

- Functional Groups : The compound features an oxirane (epoxide) ring, a carboxylate group, and a fluorophenyl substituent.

The presence of the fluorine atom at the ortho position on the phenyl ring is believed to enhance lipophilicity and influence pharmacokinetic properties, making it a candidate for further research in medicinal applications .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to various biochemical effects. This reactivity may disrupt normal cellular processes, potentially providing therapeutic benefits in treating diseases such as cancer and inflammation .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that compounds with similar oxirane structures can induce apoptosis in tumor cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies suggest that the unique structural characteristics of this compound may enhance its effectiveness against various bacterial strains, although specific data on its antimicrobial efficacy remains limited .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Epoxidation Reactions : Using peracids or other oxidizing agents to convert suitable precursors into the epoxide form.

- Nucleophilic Substitution : Introducing the fluorophenyl group through nucleophilic aromatic substitution reactions.

- Carboxylation : Incorporating the carboxylate group via carboxylation reactions involving appropriate reagents.

These methods vary in yield and purity, allowing for optimization based on specific research needs .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on various cancer cell lines. |

| Study B | Antimicrobial Properties | Showed potential against specific bacterial strains; further research needed for broader implications. |

| Study C | Mechanism Exploration | Identified covalent interactions with protein targets leading to altered cellular functions. |

These findings underscore the compound's potential as a therapeutic agent, warranting further investigation into its applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.